Home > Products > Screening Compounds P63055 > (E)-Fluvoxamine-d3 Maleate
(E)-Fluvoxamine-d3 Maleate -

(E)-Fluvoxamine-d3 Maleate

Catalog Number: EVT-13850141
CAS Number:
Molecular Formula: C19H25F3N2O6
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(E)-Fluvoxamine-d3 Maleate is a deuterated derivative of fluvoxamine maleate, classified as a selective serotonin reuptake inhibitor (SSRI). This compound is primarily utilized in scientific research to explore the pharmacokinetics and metabolic pathways of fluvoxamine. The deuterated form aids in providing more stable and detailed data due to the isotope effect, which is crucial for understanding drug behavior in biological systems .

Source

(E)-Fluvoxamine-d3 Maleate is synthesized from fluvoxamine oxime, utilizing various chemical reagents and conditions. It is commercially available from several suppliers, including VIVAN Life Sciences and BenchChem, which provide detailed specifications and synthesis methods .

Classification
  • Type: Selective serotonin reuptake inhibitor
  • Chemical Class: 2-aminoethyl oxime ethers of aralkylketones
  • CAS Number: 1185245-56-0
  • Molecular Formula: C₁₉H₂₂D₃F₃N₂O₆
  • Molecular Weight: 437.43 g/mol .
Synthesis Analysis

The synthesis of (E)-Fluvoxamine-d3 Maleate involves several key steps:

  1. Alkylation Reaction:
    • The process begins with the alkylation of 5-methoxy-4'-trifluoromethylvalerophenone oxime using 2-chloroethylamine hydrochloride.
    • This reaction is performed in dimethylformamide with potassium hydroxide as a base at approximately 25°C for about two days.
  2. Isolation and Purification:
    • After completion, the solvent is removed under vacuum, and the residue is acidified, followed by extraction with ether to eliminate unreacted oxime.
    • The resulting fluvoxamine base is then treated with maleic acid in absolute ethanol.
  3. Final Product Formation:
    • The final product is obtained by concentrating the solution under vacuum and recrystallizing from acetonitrile .

These steps highlight the complexity and precision required in synthesizing (E)-Fluvoxamine-d3 Maleate, emphasizing its importance in research applications.

Molecular Structure Analysis

Structure

The molecular structure of (E)-Fluvoxamine-d3 Maleate can be described as follows:

  • IUPAC Name: (Z)-but-2-enedioic acid; 2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine.
  • Structural Formula: The compound features a complex arrangement with a maleate moiety attached to a fluvoxamine backbone, characterized by its deuterated methoxy group and trifluoromethyl substituent.

Data

  • InChI Key: LFMYNZPAVPMEGP-DWVRRCLVSA-N
  • InChI: InChI=1S/C19H22D3F3N2O6/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; .
Chemical Reactions Analysis

(E)-Fluvoxamine-d3 Maleate can participate in various chemical reactions:

Types of Reactions

  1. Oxidation:
    • Commonly involves oxidizing agents like hydrogen peroxide or potassium permanganate.
    • Major product: Fluvoxamine N-oxide.
  2. Reduction:
    • Typically utilizes reducing agents such as lithium aluminum hydride or sodium borohydride.
    • Major product: Fluvoxamine alcohol.
  3. Substitution:
    • Involves replacing one functional group with another using halogens or nucleophiles.
    • Major products include halogenated fluvoxamine derivatives.

Technical Details

These reactions are essential for modifying the compound for various experimental applications and understanding its reactivity profile .

Mechanism of Action

The mechanism of action of (E)-Fluvoxamine-d3 Maleate mirrors that of fluvoxamine. It primarily functions by inhibiting the reuptake of serotonin in the central nervous system. This action increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, it acts as an agonist for the sigma-1 receptor, which plays a role in controlling inflammation and modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Sparingly soluble in water; freely soluble in ethanol and chloroform; practically insoluble in diethyl ether.

Chemical Properties

  • Melting Point: Approximately 120–121.5°C.
  • Boiling Point: 370.6°C at 760 mmHg.

These properties are critical for handling and application in laboratory settings .

Applications

(E)-Fluvoxamine-d3 Maleate serves several significant roles in scientific research:

  1. Chemistry Research:
    • Used to study isotope effects in chemical reactions.
    • Traces metabolic pathways involving fluvoxamine.
  2. Biological Research:
    • Helps elucidate biological mechanisms underlying selective serotonin reuptake inhibitors.
    • Investigates interactions with various receptors.
  3. Pharmacokinetic Studies:
    • Assists in determining absorption, distribution, metabolism, and excretion profiles of fluvoxamine.
  4. Pharmaceutical Development:
    • Employed in developing new formulations and quality control processes within the pharmaceutical industry .
Synthetic Methodologies and Isotopic Labeling Techniques for (E)-Fluvoxamine-d3 Maleate

(E)-Fluvoxamine-d3 maleate (CAS 1185245-56-0) is a trideuterated isotopologue of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, where three hydrogen atoms in the methoxy group (–OCH₃) are replaced with deuterium (–OCD₃). This strategic deuteration aims to modulate the pharmacokinetic profile by exploiting the kinetic isotope effect, potentially altering metabolic stability without compromising biological activity. The synthesis requires precise deuterium incorporation at the methoxy position of the 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentanone O-(2-aminoethyl)oxime backbone, followed by salt formation with maleic acid [3] [5].

Optimized Synthetic Routes for Deuterium Incorporation

Catalytic Hydrogenation with Deuterium Gas: Efficiency and Selectivity

Catalytic deuteration offers a direct route to (E)-Fluvoxamine-d3, though its application to this molecule presents specific challenges. While not explicitly detailed for fluvoxamine-d3 in the provided sources, the principle involves hydrogenating a precursor alkene or alkyne using deuterium gas (D₂) over a catalyst (e.g., Pd/C, PtO₂). For methoxy group deuteration, this approach is less applicable as the target deuterium atoms are in a non-reducible methyl group.

A more relevant adaptation involves the synthesis of deuterated methoxy precursors. For instance, 4-methoxy-d₃-butyl magnesium halide (Grignard reagent) can be prepared from 1-halo-4-methoxy-d₃-butane. The latter is accessible via the reaction of 1,4-dibromobutane with deuterated methanol (CD₃OH) under acid or base catalysis, or alternatively, via the demethylation of a non-deuterated methoxy precursor (e.g., 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentanone) followed by remethylation using CD₃I [9]. Catalytic deuteration of unsaturated bonds elsewhere in the molecule is feasible but less critical for targeting the methoxy group specifically.

Key Considerations:

  • Catalyst Selection: Pd/C exhibits high efficiency for arene deuteration but is irrelevant for aliphatic –OCH₃ groups. Homogeneous catalysts may offer selectivity for specific functional groups but are less commonly reported for simple methoxy deuteration.
  • Efficiency & Selectivity: Achieving >98% deuterium incorporation at the methoxy position requires stoichiometric excess of D₂ gas and careful control of reaction time/temperature to minimize back-exchange or H/D scrambling. Chemoselectivity is high if the precursor lacks reducible functionalities.
  • Limitations: Direct catalytic deuteration cannot introduce deuterium into a pre-formed methyl group; it requires synthesis of the –CD₃ moiety before its incorporation into the fluvoxamine skeleton [6] [9].

Deuterium Exchange Reactions: Solvent and Catalyst Systems

Acid- or base-catalyzed H/D exchange provides a versatile route for late-stage deuteration of activated C–H bonds. While the aliphatic protons in the methoxy group of fluvoxamine are relatively non-acidic, direct exchange on the methoxy group is inefficient and impractical due to harsh required conditions and potential degradation.

The primary strategy involves deuterium incorporation at the precursor stage:

  • Deuterated Methanol (CD₃OH) as Reagent: The most direct method utilizes CD₃OH for alkylation or etherification. For fluvoxamine-d3, a key step is the preparation of 4-bromo-1-methoxy-d₃-butane or 4-bromo-1-deuteriomethoxy-d₂-butane by reacting 1,4-dibromobutane with CD₃OH under basic conditions (e.g., NaH, K₂CO₃) [9]. This deuterated alkyl halide is then converted to the corresponding Grignard reagent (4-methoxy-d₃-butyl magnesium halide) for chain elongation.
  • Demethylation/Remethylation Sequence: Existing non-deuterated intermediates containing a methoxy group can undergo demethylation (e.g., using BBr₃, HBr/AcOH, or Lewis acids) to yield the corresponding alcohol or phenol. Subsequent methylation using CD₃I in the presence of a base (e.g., K₂CO₃, NaH, DIPEA) efficiently installs the –OCD₃ group. This approach benefits from established high-yielding demethylation and alkylation procedures applicable to fluvoxamine intermediates [9].
  • Catalytic C–H Activation: While less developed for simple methoxy groups, transition metal-catalyzed directed C–H deuteration could theoretically target positions adjacent to coordinating atoms in more complex intermediates. However, this approach is not currently reported as a practical method for fluvoxamine-d₃ methoxy deuteration and faces challenges in selectivity and functional group tolerance [6].

Optimal Solvent/Catalyst Systems:

  • Alkylation with CD₃I: Polar aprotic solvents (DMF, DMSO) with strong bases (NaH, KOH, K₂CO₃) or mild organic bases (DIPEA) at 50-80°C achieve high yields (>85%) and excellent deuterium incorporation (>98% d₃). Anhydrous conditions are crucial.
  • Etherification with CD₃OH: Requires activation of the alkyl halide precursor (e.g., 1,4-dibromobutane). Systems like NaH/CD₃OH or KOH/(CD₃)₂SO₄ are effective. Phase-transfer catalysis (e.g., Bu₄N⁺HSO₄⁻, NaOH, CD₃OH) offers an alternative for certain substrates.
  • Acid/Base Exchange: Generally ineffective for –OCH₃ deuteration; requires prolonged heating in D₂O with strong acids (DCl, D₂SO₄) or bases (NaOD), leading to low incorporation and potential decomposition [6] [9].

Table 1: Comparison of Key Deuterium Incorporation Methods for the Fluvoxamine-d₃ Methoxy Group

MethodKey Reagent/StepSolvent SystemCatalyst/BaseD Incorp. (%)AdvantagesDisadvantages
Alkylation (CD₃I)Demethylation + CD₃I alkylationDMF, DMSO, THFNaH, K₂CO₃, DIPEA>98High efficiency, specificity, high purityRequires demethylation step, extra synthetic step
Etherification (CD₃OH)RX + CD₃OH (R= precursor alkyl chain)CD₃OH, (CD₃)₂SO₄, TolueneNaH, KOH, PTC>95Direct, fewer steps if halide precursor availableMay require stoichiometric base, competing reactions
Catalytic H/D ExchangeD₂O or D₂D₂O, d₆-DMSO, d₈-THFAcids/Bases, Pd/C, Rh<20 (for -OCH₃)Late-stage potential, atom economicalVery low efficiency for aliphatic -OCH₃, harsh conditions, poor selectivity

Comparative Analysis of Grignard Reagent Utilization in Key Intermediate Formation

The formation of the pentanone backbone via the reaction of a Weinreb amide with a Grignard reagent is a critical step in fluvoxamine synthesis, both for non-deuterated and deuterated (d₃-methoxy) versions. The choice and handling of the Grignard reagent significantly impact yield, purity, and deuterium retention.

Reagent Synthesis & Stability:

  • Non-Deuterated Reagent (4-Methoxybutyl MgBr/Cl): Prepared conventionally from 1-bromo-4-methoxybutane or 1-chloro-4-methoxybutane and magnesium turnings in anhydrous THF under inert atmosphere. This reagent is relatively stable, though prolonged storage or elevated temperatures can lead to degradation. Typical yields for the non-deuterated ketone formation step are reported up to 46% (based on Weinreb amide) [1].
  • Deuterated Reagent (4-(Methoxy-d₃)butyl MgBr/Cl): Synthesized similarly from 1-bromo-4-(methoxy-d₃)butane or 1-chloro-4-(methoxy-d₃)butane. The presence of deuterium does not inherently alter the reactivity of the Grignard reagent. However, moisture sensitivity is paramount. Any adventitious water (H₂O) can hydrolyze the Grignard reagent, leading not only to reduced yield but also to protic deuteration (H/D exchange) at the methoxy group, generating undesired –OCD₂H or –OCD₃₋ₓHₓ impurities. Rigorous drying of solvents (THF over Na/benzophenone), reagents, and glassware is essential. The deuterated alkyl halide precursor must also be of high isotopic purity (>98% d₃) to ensure the final product's isotopic integrity [3] [5] [9].

Reaction Efficiency & Byproduct Formation:

  • Reactivity: Both deuterated and non-deuterated Grignard reagents exhibit similar nucleophilicity towards the Weinreb amide (N-methyl-N-methoxy-4-trifluoromethylbenzamide). The reaction proceeds efficiently at low temperatures (-5 to 0°C) to suppress over-addition and enolization side products.
  • Yield Comparison: The yield for the ketone formation step using non-deuterated reagents is reported at 46% [1]. Comparable yields should be achievable with deuterated Grignard reagents if moisture is strictly excluded. However, achieving this requires meticulous technique, potentially making the deuterated version slightly more challenging to produce at scale with consistent high yield.
  • Deuterium Retention: The Grignard reaction itself does not involve cleavage of the C-D bonds in the methoxy group. Therefore, deuterium loss during this specific step is minimal (<1%) if moisture is excluded. Isotopic purity at this stage depends almost entirely on the purity of the deuterated alkyl halide precursor and the absence of protic contaminants during Grignard formation and reaction [1] [8].

Optimization Strategies for Deuterated Reagents:

  • Halide Choice: Chloride precursors are often preferred over bromides for Grignard formation in deuterated synthesis. Although bromides react faster, chlorides are less susceptible to Wurtz coupling side reactions (2 RCl + 2 Mg → R-R + MgCl₂ + Mg), which consume the valuable deuterated alkyl halide and reduce yield. The slower initiation with chloride can be managed by activation (e.g., adding a small amount of 1,2-dibromoethane or using pre-formed RMgBr as initiator) [8].
  • Concentration & Addition Rate: Using moderately concentrated solutions of both the Grignard reagent and the Weinreb amide (~0.5-1.0 M in THF) and controlled addition rates helps maintain a manageable reaction exotherm and minimizes side reactions like enolization.
  • Quenching and Work-up: Quenching the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl) or a saturated sodium bicarbonate (NaHCO₃) solution at low temperature is standard. For deuterated reactions, using deuterium oxide (D₂O) solutions for quenching is theoretically possible to prevent back-exchange but is prohibitively expensive and operationally challenging at scale. Instead, meticulous use of H₂O-based solutions followed by rapid separation of the organic layer and drying minimizes H/D exchange at the methoxy group.

Table 2: Grignard Reagent Performance in Fluvoxamine Ketone Intermediate Synthesis

ParameterNon-Deuterated Reagent (4-Methoxybutyl MgBr)Deuterated Reagent (4-(Methoxy-d₃)butyl MgBr)Key Considerations for Deuterated Synthesis
Precursor Synthesis1-Br/Cl-4-Methoxybutane (standard synthesis)1-Br/Cl-4-(Methoxy-d₃)butane (from CD₃OH + 1,4-diBr butane or demethylation/ CD₃I)Cost & isotopic purity of CD₃I/CD₃OH; Avoid H₂O in alkylation
Grignard Formation YieldHigh (>85%)High (>85%), if anhydrousExtreme exclusion of H₂O essential to prevent hydrolysis/H-exchange
Ketone Formation Yield~46% [1]Target ~40-46%Strict exclusion of H₂O during reaction & work-up critical
Major Side ReactionsEnolization, Over-addition, Wurtz couplingSame as non-deut. + H/D exchange at -OCD₃ (if H⁺ present)Wurtz coupling more detrimental (loss expensive deut. halide); H-exchange must be minimized
Deuterium Retention in KetoneN/A>98% (depends on precursor purity & H₂O exclusion)Back-exchange during aqueous work-up is primary risk; minimize contact time
Optimal Halide (R-X)Bromide (faster) or Chloride (less coupling)Chloride preferred (less Wurtz coupling)Slower initiation with Cl manageable with activation techniques

Properties

Product Name

(E)-Fluvoxamine-d3 Maleate

IUPAC Name

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Molecular Formula

C19H25F3N2O6

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3;

InChI Key

LFMYNZPAVPMEGP-DWVRRCLVSA-N

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.